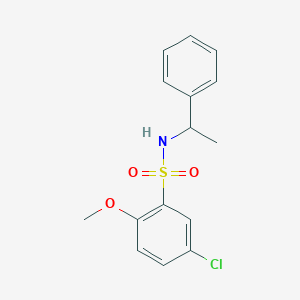
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide, also known as MIF-1, is a small-molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the modulation of opioid receptors, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to bind to delta opioid receptors and modulate their activity, leading to analgesic effects. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, leading to anti-inflammatory effects. Additionally, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to activate antioxidant pathways such as the Nrf2-ARE pathway, leading to neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess a wide range of biochemical and physiological effects. In animal models, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been shown to improve cognitive function, reduce oxidative stress, and inhibit inflammation. It has also been found to possess analgesic effects and enhance the immune response against viral infections. In vitro studies have shown that 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide can modulate the activity of opioid receptors, inhibit the production of pro-inflammatory cytokines, and activate antioxidant pathways.
实验室实验的优点和局限性
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a small-molecule compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to the use of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide in lab experiments. Its exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, its potential therapeutic applications have not yet been fully explored, making it difficult to determine its full range of biological activities.
未来方向
There are several future directions for research on 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research could be to investigate its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to investigate its potential as an analgesic and its effects on opioid receptors. Overall, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its biological activities and potential clinical applications.
合成方法
The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide involves the reaction of 2,3-dioxoindoline-5-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with tetrahydro-2-furanylmethylamine to obtain the final product, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.
科学研究应用
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific fields. In the field of neuroscience, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess neuroprotective effects against oxidative stress and excitotoxicity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In the field of immunology, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to enhance the immune response against viral infections. In the field of pain management, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess analgesic effects by modulating the activity of opioid receptors.
属性
产品名称 |
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-4-7-15(8-5-13)23-20(25)17-9-6-14(11-18(17)21(23)26)19(24)22-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |
InChI 键 |
CKEAYPHNZDMDHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)
